
N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)pivalamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound belongs to the class of imidazole-based compounds, which are known for their diverse range of biological activities.
Wissenschaftliche Forschungsanwendungen
N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)pivalamide has been extensively studied for its biological activities, including its anticancer, antimicrobial, and antifungal properties. This compound has shown promising results in inhibiting the growth of cancer cells and has been suggested as a potential chemotherapeutic agent. It has also been reported to have antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Wirkmechanismus
The mechanism of action of N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)pivalamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. This compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the prevention of cancer.
Biochemical and Physiological Effects:
N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)pivalamide has been reported to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation, as well as induce apoptosis in cancer cells. Additionally, this compound has been shown to have antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)pivalamide in lab experiments include its unique properties, such as its anticancer, antimicrobial, and antifungal activities. However, there are also some limitations to using this compound, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)pivalamide. One potential area of research is to further investigate its anticancer properties and its potential use as a chemotherapeutic agent. Additionally, more research is needed to understand its mechanism of action and to optimize its synthesis method for high yield and purity. Finally, further studies are needed to explore its potential as a new antibiotic for the treatment of microbial and fungal infections.
Conclusion:
In conclusion, N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)pivalamide is a unique chemical compound that has gained significant attention in the field of scientific research due to its diverse range of biological activities. This paper has provided an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research on this compound. Further research is needed to fully understand the potential of N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)pivalamide as a new chemotherapeutic agent and antibiotic.
Synthesemethoden
The synthesis of N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)pivalamide involves the reaction of 4-methoxyphenyl hydrazine with 2-bromoethyl pivalate to form the intermediate compound, which is then reacted with 1,2-dibromoethane and sodium sulfide to obtain the final product. This synthesis method has been reported in the literature and has been optimized for high yield and purity.
Eigenschaften
IUPAC Name |
N-[2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-17(2,3)15(21)18-9-10-23-16-19-11-14(20-16)12-5-7-13(22-4)8-6-12/h5-8,11H,9-10H2,1-4H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLATNGZFCVBIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCSC1=NC=C(N1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)pivalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

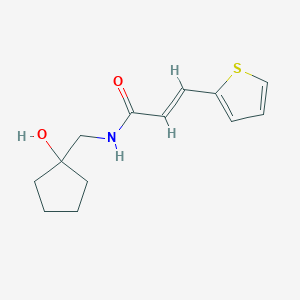
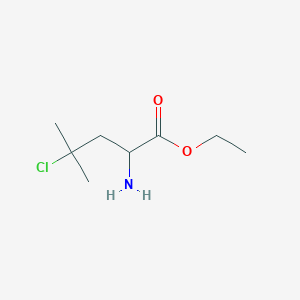
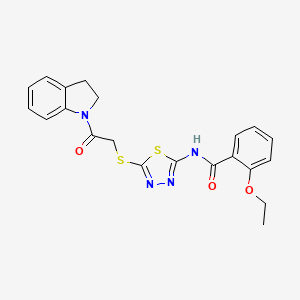
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2701763.png)
![N-benzyl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2701764.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2701766.png)

![Ethyl 2-[[7-[4-(1,3-benzodioxol-5-ylmethylamino)-4-oxobutyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate](/img/structure/B2701769.png)
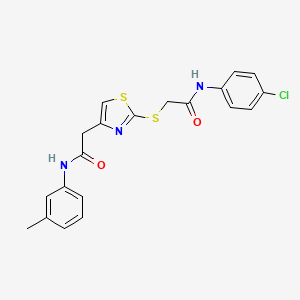
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride](/img/structure/B2701773.png)
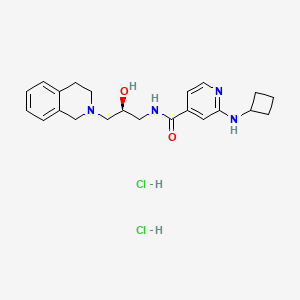
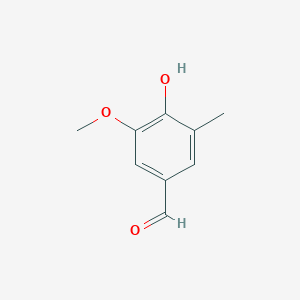

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2701780.png)